Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]

Catalog No.
S1796240
CAS No.
888491-18-7
M.F
(C₃₈H₅₆S₄)n
M. Wt
-641.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]t...

CAS Number

888491-18-7

Product Name

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]

Molecular Formula

(C₃₈H₅₆S₄)n

Molecular Weight

-641.11

Synonyms

PBTTT-C12; Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-didodecyl[2,2’-bithiophene]-5,5’-diyl)]; Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]

Organic Semiconductors

Poly(DTDO-TT) exhibits semiconducting properties, meaning it can conduct electricity under certain conditions. This makes it a candidate material for various organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Researchers are interested in developing new organic semiconductors because they offer several potential advantages over traditional inorganic semiconductors, such as:

  • Lower cost processing techniques
  • Mechanical flexibility
  • Solution processability

These properties make organic electronics attractive for applications in flexible displays, roll-up solar cells, and large-area electronics.

Research on Poly(DTDO-TT)

Poly(DTDO-TT) is one of many polythiophenes being studied for organic electronics applications. Scientific research on Poly(DTDO-TT) focuses on understanding its:

  • Synthesis methods: Researchers are developing new and improved methods for synthesizing Poly(DTDO-TT) to control its molecular weight and other properties [].
  • Optoelectronic properties: Studying how Poly(DTDO-TT) absorbs and emits light is important for applications in solar cells and light-emitting devices [].
  • Charge transport properties: Understanding how efficiently Poly(DTDO-TT) conducts electricity is crucial for transistor applications [].

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] is a conjugated polymer known for its unique electronic properties and structural characteristics. It is categorized under organic semiconductors and has the molecular formula [C38H56S4]n[C_{38}H_{56}S_{4}]_n with a CAS number of 888491-18-7. This polymer features a backbone composed of thiophene units, which contribute to its conductivity and stability. Its structure includes two dodecyl-substituted thiophene groups, enhancing solubility and processability, making it suitable for various applications in organic electronics .

PBTTT's mechanism of action in organic electronic devices relies on its ability to transport charge carriers (electrons or holes) efficiently. When light is absorbed by the conjugated backbone, electrons are excited to higher energy levels. These excited electrons can then move through the polymer chain and be collected by electrodes, generating electricity in OPVs []. In OFETs and LEDs, PBTTT can transport charges applied by an external voltage source.

  • Wear gloves and protective clothing to avoid skin contact.
  • Work in a well-ventilated area to avoid inhalation of dust or fumes.
  • PBTTT is likely combustible, so proper handling around heat sources is recommended.
Typical of conjugated polymers. Notably, it can participate in:

  • Electrochemical polymerization: This process involves the oxidation of monomers to form the polymer chain.
  • Doping: The introduction of electron acceptors or donors can modify its electrical properties, enhancing conductivity.
  • Cross-linking reactions: These can be initiated to improve mechanical properties and thermal stability.

The polymer's behavior in these reactions is influenced by its molecular structure and the presence of functional groups on the thiophene units .

  • Biocompatibility: Due to its organic nature, it may be suitable for certain biomedical applications.
  • Antimicrobial activity: Some thiophene-based compounds have shown potential against various pathogens.

Further research is necessary to fully understand its biological interactions and potential therapeutic applications .

The synthesis of poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] typically involves:

  • Chemical Polymerization: Utilizing oxidative coupling reactions between thiophene derivatives.
  • Electropolymerization: Applying an electric current to facilitate polymer growth on an electrode surface.
  • Solvent-assisted methods: Techniques such as spin-coating or inkjet printing can be employed for thin-film fabrication.

These methods allow for control over molecular weight and polydispersity, which are crucial for optimizing the polymer's electronic properties .

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] is primarily used in:

  • Organic Field Effect Transistors (OFETs): Its high charge mobility makes it suitable for active layers in transistors.
  • Organic Photovoltaics (OPVs): The polymer's electronic properties enable efficient light absorption and charge separation.
  • Sensors: Its conductivity changes in response to environmental stimuli can be harnessed in sensor applications.

The versatility of this polymer in electronic devices highlights its significance in the field of organic electronics .

Interaction studies involving poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] focus on:

  • Charge Transport Mechanisms: Understanding how charges move through the polymer matrix is crucial for optimizing device performance.
  • Exciton Dynamics: Investigating how excitons (bound electron-hole pairs) behave within the material can inform improvements in photovoltaic efficiency.

These studies often employ techniques like spectroscopy and microscopy to provide insights into the material's behavior under various conditions .

Several compounds share structural similarities with poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene], including:

Compound NameStructural FeaturesUnique Characteristics
Poly(3-hexylthiophene)Thiophene backbone with hexyl side chainsWidely used in organic photovoltaics; good solubility
Poly(3-dodecylthiophene)Similar backbone but different side chain lengthEnhanced charge mobility due to longer alkyl chains
Poly(3-tetradecylthiophene)Longer alkyl side chains than dodecylExhibits improved thermal stability and crystallinity

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] stands out due to its unique combination of structural features that enhance both solubility and electronic performance compared to these similar compounds. Its specific arrangement of thiophene units allows for superior charge transport properties essential for high-performance electronic applications .

Band Gap Engineering Through Donor-Acceptor Interactions

The electronic structure of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] exhibits distinctive characteristics arising from the incorporation of thieno[3,2-b]thiophene units as electron-rich donor components within the polymer backbone [1] [2]. The thieno[3,2-b]thiophene moiety functions as a bulky electron-rich segment that creates effective donor-acceptor interactions when coupled with electron-deficient units [1]. This donor-acceptor architecture enables systematic band gap modulation through structural modifications.

Theoretical investigations using density functional theory calculations demonstrate that the highest occupied molecular orbital energy levels of thieno[3,2-b]thiophene-based polymers are primarily determined by the donor unit characteristics, while the lowest unoccupied molecular orbital levels reflect the acceptor unit properties [3]. In Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene], the fused thieno[3,2-b]thiophene rings extend polymer coplanarity and promote more delocalized highest occupied molecular orbital distribution along the backbone, enhancing intermolecular charge-carrier hopping [4].

The extent of intramolecular charge transfer between donor and acceptor segments serves as a critical indicator for band gap narrowing effectiveness [3]. Computational studies reveal a proportional relationship between the amount of charge transfer and the degree of highest occupied molecular orbital-lowest unoccupied molecular orbital gap reduction, with correlation coefficients approaching 0.78 [3]. The donor-acceptor interactions in polymers containing short donor units exhibit more efficient intramolecular charge transfer characteristics compared to systems with longer donor segments containing vinylene linkages [1].

Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital Level Modulation via Chemical Substituents

The energy levels of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] can be systematically modulated through chemical substitution strategies [5] [6]. Experimental measurements using cyclic voltammetry demonstrate highest occupied molecular orbital energy levels ranging from -5.20 to -5.66 electron volts for thieno[3,2-b]thiophene derivatives, depending on the specific substitution pattern [7] [5]. The corresponding lowest unoccupied molecular orbital levels span from -3.83 to -4.14 electron volts [7].

Substitution with electron-withdrawing groups, such as trifluoromethyl moieties, results in deeper highest occupied molecular orbital levels and larger band gaps compared to unsubstituted derivatives [5]. The presence of substituents introduces steric hindrance that reduces effective π-conjugation and weakens intermolecular interactions, leading to increased band gap values from 2.50 electron volts for unsubstituted systems to 2.80 electron volts for heavily substituted variants [5].

The σ-inductive effect of thienyl side-chains provides an effective mechanism for energy level tuning [4]. Polymers incorporating thienyl substituents exhibit lowered energy levels due to enhanced sulfur-sulfur interactions, which improve intermolecular coupling and electron mobility [4]. The dodecyl alkyl chains in Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] contribute to solubility enhancement while maintaining favorable electronic properties through optimized side-chain positioning [8] [6].

Charge Transport Mechanisms

Intrachain vs. Interchain Hopping Processes

Charge transport in Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] occurs through multiple mechanisms operating at different length scales [9] [10]. The most efficient transport pathway involves intrachain charge movement along the conjugated polymer backbone, occurring at length scales of few nanometers within femtosecond to picosecond time frames [9]. This intrachain transport can achieve mobilities up to 600 square centimeters per volt-second under optimal conditions [9].

Interchain hopping processes, mediated by π-π orbital overlap between adjacent polymer chains, represent the rate-limiting step for macroscopic charge transport [9] [10]. These interchain transitions occur two to three orders of magnitude slower than intrachain transport and depend critically on the π-π stacking distance and molecular orientation [9]. The interchain hopping rate is governed by the expression involving the geometric factor, jump distance between equivalent hopping sites, lattice vibrational frequency, and activation energy [10].

The ratio between intrachain and interchain transport can be modulated through polymer film alignment techniques [9]. Aligned films demonstrate enhanced device performance by reducing the number of interchain hopping events and promoting transport along the preferred backbone direction [9]. Mechanical rubbing, blade coating, and other alignment methods have shown mobility improvements exceeding an order of magnitude compared to randomly oriented films [9].

Polaronic Transport Characteristics

Polaronic transport represents a fundamental charge transport mechanism in Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene], particularly evident in doped systems [11] [12]. Small polaron formation occurs when charge carriers localize on molecular segments, creating combined electronic and vibrational excitations [13]. The electrical conductivity of polaronic systems follows the Nernst-Einstein relationship, where conductivity depends on the total density of available hopping sites, fractional occupancy, and carrier mobility [13].

Experimental evidence for polaronic transport includes characteristic absorption features at 1.5 electron volts in ultraviolet-visible-near infrared spectra, corresponding to polaron-induced transitions [12] [14]. Raman spectroscopy provides direct identification of positive polarons and bipolarons through specific vibrational signatures [14]. The polaron mobility exhibits temperature-activated behavior with activation energies reflecting the hopping energy barriers between localized states [15].

High doping levels can lead to bipolaron formation, where paired charge carriers create distinct electronic and optical signatures [14]. Bipolaron mobilities in Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] demonstrate efficient transport characteristics, particularly in crystalline domains [14]. The transition from polaronic to bipolaronic transport regimes depends on carrier density and can be monitored through spectroscopic techniques [12].

Spectroscopic Characterization

Ultraviolet-Visible-Near Infrared Absorption Spectroscopy

Ultraviolet-visible-near infrared absorption spectroscopy provides comprehensive characterization of the electronic transitions in Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] [16] [12]. The pristine polymer exhibits a characteristic π-π* transition at 2.4 electron volts, corresponding to the optical band gap [12]. Upon thermal annealing, films display enhanced absorption intensity and red-shifted peaks, indicating improved molecular ordering and extended conjugation [16] [17].

Doping with oxidizing agents such as iron trichloride results in systematic spectral changes [12]. The pristine π-π* transition at 2.4 electron volts undergoes bleaching as doping concentration increases, while new polaronic absorption bands emerge at 1.5 electron volts [12]. Additional peaks in the 3-4 electron volt range correspond to iron tetrachloride counterions, providing quantitative measures of doping levels [12].

Temperature-dependent absorption measurements reveal the stability of electronic transitions and provide insights into thermally activated processes [16]. The absorption spectra of oligomeric systems demonstrate systematic evolution with chain length, where longer oligomers exhibit red-shifted absorption maxima and reduced band gaps [17]. These observations confirm the influence of conjugation length on electronic structure properties [17].

Photoluminescence Quenching Dynamics

Photoluminescence spectroscopy reveals the excited state dynamics and charge separation processes in Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] systems [18] [19]. Time-resolved measurements demonstrate that polymer crystallization from supercritical solutions yields single-crystal nanowires with distinct photophysical properties compared to solution-cast films [18]. These crystalline structures exhibit two-dimensional interchromophore coupling facilitated by high degrees of π-stacking order [18].

Transient absorption spectroscopy studies show that blending the polymer with monomeric thieno[3,2-b]thiophene units alters the photoluminescence dynamics significantly [19]. The ground-state bleach recovery timescale undergoes dilation, indicating modified polymer stacking and extended exciton lifetimes [19]. These changes correlate with structural modifications observed in X-ray diffraction measurements, where monomer incorporation increases interplanar spacing and affects crystalline order [19].

The photoluminescence quantum efficiency depends strongly on film morphology and processing conditions [18]. Ordered crystalline domains promote efficient radiative recombination, while disordered regions contribute to non-radiative decay pathways [18]. The manipulation of polymer chain conformation through processing techniques provides control over photoluminescence characteristics and device performance [18].

Electroluminescence Behavior

Electroluminescence properties of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] reflect the complex interplay between charge injection, transport, and recombination processes [20]. Organic field-effect transistor devices incorporating the polymer demonstrate tunable electroluminescence characteristics depending on channel length and gate voltage [9]. Short-channel devices with nanometer-scale dimensions exhibit enhanced current densities and modified electroluminescence spectra compared to macroscopic devices [9].

Ion-gated transistors utilizing ionic liquids as gate dielectrics provide effective electroluminescence control through high carrier density modulation [9]. These devices achieve exceptional on-off ratios exceeding 10^8 and demonstrate saturating output currents even at channel lengths below 50 nanometers [9]. The large gate coupling enables complete control over charge carrier density in short-channel configurations [9].

Doped polymer nanoantennas based on Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] exhibit redox-tunable plasmonic resonances [20]. These systems achieve high doping levels around 0.8 charges per monomer, enabling metallic optical behavior in the doped state and dielectric properties in the undoped condition [20]. The plasmonic resonances span a 1000 nanometer wavelength range and can be reversibly modulated through electrochemical control [20].

The electroluminescence efficiency correlates with polymer alignment and crystalline quality [9]. Aligned films demonstrate superior device performance through reduced interchain hopping events and enhanced charge transport along the backbone direction [9]. The optimization of processing conditions, including substrate treatment and annealing protocols, enables fine-tuning of electroluminescence characteristics for specific applications [9].

Dates

Last modified: 08-15-2023

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